(1-Chloropentyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88106-25-6 |
|---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-chloropentylcyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(9)7-5-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
SVGYORFFJUBGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CC1)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1 Chloropentyl Cyclopropane Analogues
Cyclopropane (B1198618) Ring-Opening Reactions
The inherent strain in the cyclopropane ring makes it susceptible to cleavage by a variety of reagents and conditions. Unlike more stable cycloalkanes, the C-C bonds in cyclopropanes have significant p-character, allowing them to react with both electrophiles and nucleophiles. researchgate.net The reactions of donor-acceptor (D-A) cyclopropanes, in particular, have been extensively studied, as the polarization between the donor and acceptor groups facilitates ring-opening. researchgate.netacs.orgacs.org These reactions provide efficient pathways to highly functionalized acyclic and heterocyclic compounds. thieme-connect.com
The cleavage of the cyclopropane ring can be initiated through several distinct mechanistic pathways, primarily categorized as electrophilic, nucleophilic, or radical-mediated.
In electrophilic ring-opening, an electrophile attacks one of the C-C bonds of the cyclopropane ring. This process is common for cyclopropanes activated with donor groups, which increase the nucleophilicity of the ring. Donor-acceptor (D-A) cyclopropanes, which feature both an electron-donating group (D) and an electron-withdrawing group (A), are particularly susceptible to this type of reaction. rsc.org The reaction is often facilitated by Lewis acids, which coordinate to the acceptor group, further polarizing the C-C bond between the donor- and acceptor-substituted carbons and promoting the attack of the electrophile. acs.org
The mechanism can proceed in a concerted, asynchronous manner, where the electrophile adds and the ring opens simultaneously. rsc.org For example, the reaction of D-A cyclopropanes with chalcogenyl halides (e.g., RSCl) results in the formation of 1,3-halochalcogenation products. acs.org The electrophilic sulfur attacks the bond between the donor-substituted carbon and one of the acceptor-substituted carbons, leading to a ring-opened intermediate that is then trapped by the halide. This process can be viewed as an S_N2-like attack on the cyclopropane C-C bond. acs.org
Nucleophilic ring-opening is a prevalent reaction pathway for cyclopropanes bearing electron-withdrawing (acceptor) groups, which activate the ring for nucleophilic attack. thieme-connect.com Donor-acceptor cyclopropanes are ideal substrates for these reactions, which are among the most efficient methods for synthesizing 1,3-difunctionalized compounds. thieme-connect.com
Reactions involving nitrogen nucleophiles, such as primary and secondary amines, are of significant interest as they provide access to acyclic amines and, subsequently, various N-heterocyclic compounds, including derivatives of γ-aminobutyric acid (GABA). thieme-connect.comscispace.com The reaction typically involves the attack of the amine on one of the carbon atoms of the cyclopropane ring, leading to cleavage of a C-C bond. thieme-connect.com For carbonyl-substituted cyclopropanes reacting with amines, the pathway can involve either direct nucleophilic ring-opening followed by cyclization or the initial formation of an imine followed by a Cloke-Stevens rearrangement; differentiating between these two mechanisms is not always straightforward. thieme-connect.com The high stereoselectivity of these reactions makes them valuable for constructing enantiomerically pure compounds. thieme-connect.com
The desulfurative cleavage of cyclopropylmethyl thioethers provides another route for the homoallylation of N-nucleophiles. In this process, reagents like N-fluorosulfonimide (NFSI) or iodine initiate C-S bond cleavage, generating a cyclopropylcarbinyl cation. This cation rearranges via ring-opening to a more stable homoallyl cation, which is then trapped by an amine or other nucleophile present in the reaction mixture. researchgate.net
Free radical reactions offer a powerful tool for the transformation of cyclopropane derivatives under mild conditions. nih.gov These pathways typically involve the generation of a radical species that adds to the cyclopropane ring or, more commonly, the formation of a cyclopropylcarbinyl radical, which undergoes rapid ring-opening. This ring-opening process, known as a radical clock, is a hallmark of cyclopropylcarbinyl radical chemistry. nih.gov
Various radical precursors can initiate the ring-opening of cyclopropane derivatives. nih.gov For instance, the bromine radical-mediated reaction of alkylidenecyclopropanes with allylic bromides leads to the formation of 2-bromo-1,6-dienes through a sequence of radical ring-opening and S_H2' reactions. nih.gov Similarly, visible-light photoredox catalysis can be used to generate radicals from innovative N-hydroxyphthalimide (NHPI) esters bearing alkylidenecyclopropane moieties. nih.govrsc.org This method allows for a non-classical ring-opening radical clock reaction, producing homopropargyl radicals that can be trapped to form various alkynyl derivatives. nih.govrsc.org
Cascade reactions involving radical-mediated ring-opening are also prominent. An iodine radical, generated via photoredox catalysis, can initiate a cascade [3 + 2] carbocyclization of ene-vinylidenecyclopropanes with thiols and selenols. rsc.org The proposed mechanism involves the addition of the iodine radical, a cascade cyclization, a cyclopropane ring-opening step, a hydrogen atom transfer (HAT) process, and finally, an intramolecular substitution to construct complex polycyclic derivatives. rsc.org
The presence and nature of halogen substituents on the cyclopropane ring significantly affect its stability and reactivity towards ring-opening. Fluorine substitution, for example, destabilizes the cyclopropane ring, making hexafluorocyclopropane (B1595044) thermally less stable than its hydrocarbon counterpart. acs.org The strain energy of hexafluorocyclopropane is approximately double that of cyclopropane. acs.org
The reactivity of halogenated cyclopropanes in ring-opening reactions is dependent on the specific halogens present. In the reaction of pentafluorocyclopropanes bearing a chlorine or bromine substituent with Br₂ or I₂, ring-opening occurs under relatively mild conditions (150-160 °C). acs.org This contrasts with perfluoroalkoxy-substituted cyclopropanes, which require higher temperatures for the same transformation. acs.org This indicates that halogen substituents can facilitate ring cleavage compared to other groups.
The type of halogen also influences the selectivity of reactions. In the heterocyclization of tricyclic bis-adducts derived from cyclohexadiene, a bromofluorocyclopropane unit undergoes ring-opening and cyclization under nitrating conditions, while a dichlorocyclopropane unit on the same molecule remains unreactive. rsc.org This difference in reactivity highlights the subtle electronic effects of different halogen substituents on the stability and reaction pathways of the cyclopropane ring. rsc.org Studies on the ethoxide-induced ring-opening of 2-alkyl-1,1,2-tribromocyclopropanes further illustrate the complex interplay of substituents in determining the reaction outcome. core.ac.uk
The regioselectivity and stereoselectivity of cyclopropane ring-opening reactions are critical for their synthetic utility and are heavily influenced by the substituents on the ring and the reaction conditions.
Regioselectivity: In donor-acceptor cyclopropanes, the regioselectivity of nucleophilic attack is generally well-controlled. The nucleophile typically attacks the carbon atom adjacent to the donor group (C3), leading to cleavage of the C2-C3 bond. This is driven by the polarization of the bond, making the C3 position electrophilic. However, in some cases, such as the reaction of certain 2-alkylcyclopropane-1,1-diesters with amines, low chemoselectivity is observed, with attacks occurring at both C2 and C3. thieme-connect.com The regiochemistry of halogenation reactions of fluorinated cyclopropanes also depends on the substituents. Chlorine- and perfluoroalkoxy-substituted pentafluorocyclopropanes react with halogens to give products resulting from exclusive ring-opening at the substituted carbon. acs.org Highly regioselective nucleophilic substitution at the most substituted quaternary carbon center has been achieved in cyclopropyl (B3062369) ketones, proceeding via a postulated bicyclobutonium intermediate. nih.gov
Stereoselectivity: Cyclopropanation reactions themselves are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com Subsequent ring-opening reactions can also proceed with high stereoselectivity. The nucleophilic ring-opening of D-A cyclopropanes with N-nucleophiles is characterized by high stereoselectivity, enabling the synthesis of enantiomerically pure GABA derivatives. thieme-connect.com The 1,3-halochalcogenation of a chiral donor-acceptor cyclopropane has been shown to be stereospecific, demonstrating that the ring-opening proceeds with a defined stereochemical outcome. acs.org In some cases, complete inversion of configuration is observed, explained by the formation of a contact ion pair in what can be described as an inverted S_N1 process. rsc.org A highly diastereoselective nucleophilic substitution has been reported for cyclopropyl ketones, yielding acyclic tertiary alkyl halides and azides with excellent stereopurity. nih.gov
Interactive Data Table: Regioselectivity in Nucleophilic Ring-Opening of Substituted Cyclopropanes
| Cyclopropane Substrate | Nucleophile | Product(s) | Regioselectivity | Reference |
| 2-Arylcyclopropane-1,1-dicarboxylate | Amines | γ-Aminobutyric acid (GABA) derivatives | High; attack at C3 | thieme-connect.com |
| 2-Alkylcyclopropane-1,1-diester | Pyrrolidine | Mixture of C2 and C3 attack products | Low | thieme-connect.com |
| 1-Aryl-2,2-dicarboxylate cyclopropane | Phenylsulfenyl chloride | 1-Chloro-3-(phenylthio)propane derivative | High; Halogen at C1, Chalcogen at C3 | acs.org |
| Cyclopropyl ketone with quaternary center | TMSBr | Tertiary alkyl bromide | High; attack at the quaternary carbon | nih.gov |
Transformations Involving the Chlorine Moiety
Nucleophilic Substitution Reactions of the Chlorine Atom
Nucleophilic substitution at a carbon atom adjacent to a cyclopropane ring, such as in (1-Chloropentyl)cyclopropane, involves the displacement of the chloride ion by a nucleophile. nih.gov These reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. nptel.ac.in
The SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. rsc.org The formation of a cyclopropylcarbinyl cation is stabilized through resonance, where the charge is delocalized into the bent bonds of the cyclopropane ring. However, this intermediate is also prone to rearrangement, often leading to ring-opened products. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. rsc.org
The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.gov This mechanism results in an inversion of stereochemistry at the reaction center. For a substrate like this compound, the SN2 pathway can be sterically hindered by the cyclopropyl group and the pentyl chain. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. nptel.ac.in
The choice between these mechanisms is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
Table 1: Factors Influencing Nucleophilic Substitution at the α-Cyclopropyl Carbon
| Factor | SN1 Favored | SN2 Favored | Influence on this compound Analogues |
|---|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary | The secondary nature of the chlorinated carbon allows for both pathways, but steric hindrance from the cyclopropyl and pentyl groups may disfavor SN2. |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a key determinant of the reaction pathway. |
| Leaving Group | Good leaving groups | Good leaving groups | Chloride is a reasonably good leaving group, compatible with both mechanisms. |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) | Solvent choice can be used to direct the reaction towards the desired mechanism. |
Elimination Reactions to Form Cyclopropenes or Open-Chain Products
Elimination reactions of this compound analogues can lead to two distinct types of products: cyclopropenes through 1,2-elimination or open-chain products via ring-opening. These reactions are typically promoted by a base and can occur via E1 or E2 mechanisms. nih.gov
Formation of Cyclopropenes: A 1,2-elimination reaction involves the removal of the chlorine atom and a hydrogen atom from the adjacent cyclopropyl ring carbon. This pathway requires a strong base and specific stereochemical alignment, typically anti-periplanar, for an E2 mechanism. libretexts.org The formation of the highly strained cyclopropene (B1174273) ring is synthetically challenging but can be achieved under specific conditions, often using strong, sterically hindered bases. Research on analogous bromocyclopropanes has shown that treatment with a base like potassium tert-butoxide in the presence of a crown ether can facilitate the 1,2-elimination to yield cyclopropenes. wikipedia.org
Formation of Open-Chain Products: The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions. snnu.edu.cn In the presence of heat or certain reagents, halogenated cyclopropanes can undergo elimination coupled with ring cleavage to form more stable acyclic dienes. libretexts.orglibretexts.org For instance, the thermolysis of 1-bromo-2-chloromethylcyclopropanes has been observed to produce buta-1,3-dienes. libretexts.org This type of reaction proceeds through a formal dehydrohalogenation and ring-opening cascade, driven by the release of ring strain. libretexts.orgresearchgate.net The E1 pathway, proceeding through a cyclopropylcarbinyl cation intermediate, is particularly prone to rearrangement and ring-opening to form homoallylic products. researchgate.net
Table 2: Elimination Pathways for Halogenated Cyclopropanes
| Reaction Type | Conditions | Product Type | Mechanism Notes |
|---|---|---|---|
| 1,2-Elimination | Strong, non-nucleophilic base (e.g., KOt-Bu) | Cyclopropenes | Follows E2 mechanism, requires anti-periplanar H and Cl. libretexts.orgwikipedia.org |
| Elimination with Ring-Opening | Heat (thermolysis), Lewis acids, strong base | Open-chain dienes, conjugated systems | Driven by release of ring strain. Can proceed via concerted or stepwise (E1-like) mechanisms involving carbocation rearrangement. libretexts.orgresearchgate.net |
Reactions of the Pentyl Chain (e.g., Oxidation, Remote Functionalization)
The pentyl chain of this compound behaves primarily as a typical alkane, susceptible to reactions like oxidation and remote functionalization, particularly through free-radical pathways or transition-metal-catalyzed C-H activation. nptel.ac.inrsc.org
Oxidation: While the cyclopropane ring itself can be resistant to oxidation under mild conditions, the alkyl side chain can be oxidized. Strong oxidizing agents like potassium permanganate, typically used for the oxidation of alkylbenzenes, could potentially cleave the pentyl chain, oxidizing the carbon alpha to the cyclopropane ring (the C-1 bearing the chlorine) if a C-H bond is present. rsc.org However, the reactivity of the C-Cl bond under such harsh conditions would likely lead to complex product mixtures. More selective oxidation would likely proceed via free-radical mechanisms. For example, free-radical autoxidation, initiated by light or radical initiators in the presence of oxygen, could form hydroperoxides at various positions along the chain, with a preference for the weaker secondary C-H bonds. vt.edu
Remote Functionalization: Modern synthetic methods allow for the functionalization of C-H bonds at positions remote from an existing functional group. nih.govrsc.org For an alkylcyclopropane, "metal-walking" or hydrogen atom transfer (HAT) catalysis could be employed. rsc.orgdntb.gov.ua For instance, a palladium or nickel catalyst could initially coordinate to the cyclopropane or another functional handle and "walk" along the pentyl chain to selectively functionalize a remote C-H bond. Similarly, photoredox catalysis using a HAT catalyst could generate an alkyl radical at a specific position on the chain, which could then be trapped by a coupling partner. dntb.gov.ua Free-radical halogenation (e.g., with N-bromosuccinimide) would be expected to occur preferentially at the secondary carbons of the pentyl chain, with selectivity influenced by the relative stability of the resulting secondary radicals. nih.gov
Table 3: Potential Reactions of the Pentyl Side Chain
| Reaction Type | Reagents & Conditions | Expected Outcome | Mechanistic Insight |
|---|---|---|---|
| Free-Radical Halogenation | NBS, light/AIBN | Bromination at C-2, C-3, or C-4 of the pentyl chain | Proceeds via the most stable secondary radical intermediate. nih.gov |
| Side-Chain Oxidation | O₂, radical initiator | Hydroperoxidation along the pentyl chain | Free-radical chain reaction. vt.edu |
| Remote C-H Functionalization | Ni or Pd catalyst, ligand, coupling partner | Arylation, alkylation, etc., at a remote position | Metal-catalyzed C-H activation. nih.govrsc.org |
Intermolecular and Intramolecular Reactions of Chlorinated Cyclopropanes
Chlorinated cyclopropanes are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, both between two different molecules (intermolecular) and within the same molecule (intramolecular).
Intermolecular Reactions: These reactions often involve the activation of the cyclopropane ring or its substituents by a catalyst. Iron-catalyzed difunctionalization of vinyl cyclopropanes with alkyl halides and Grignard reagents demonstrates the ability of the cyclopropane unit to act as a 1,5-synthon in a radical cascade process. dntb.gov.ua In these reactions, an alkyl radical adds to the vinyl group, triggering a ring-opening that is followed by a cross-coupling step. dntb.gov.ua Another approach involves the direct C-H functionalization of the cyclopropane ring itself, often directed by a nearby functional group and catalyzed by a transition metal like palladium. nih.gov
Intramolecular Reactions: Intramolecular reactions of chlorinated cyclopropanes can lead to the formation of complex cyclic and bicyclic structures. A classic example is the Michael-initiated ring closure (MIRC), where a nucleophile adds to a Michael acceptor, and a subsequent intramolecular nucleophilic substitution of a halide on a cyclopropane ring can form a spirocyclic system. nih.gov Transition metal catalysis enables powerful intramolecular C-H activation/functionalization reactions. For example, palladium catalysts have been used to achieve the intramolecular arylation of cyclopropane C(sp³)–H bonds, leading to the synthesis of dihydroquinolones. Furthermore, intramolecular cycloadditions, such as the Pauson-Khand type reaction of ene-vinylidenecyclopropanes, provide access to fused ring systems containing a spiro-cyclopropane unit.
Table 4: Examples of Inter- and Intramolecular Reactions of Cyclopropane Analogues
| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type | Ref. |
|---|---|---|---|---|
| Intermolecular Dicarbofunctionalization | Vinyl cyclopropanes | Fe-catalyst, Alkyl Halide, ArMgBr | Ring-opened 1,5-difunctionalized products | dntb.gov.ua |
| Intermolecular C-H Arylation | Cyclopropanecarboxylic acids | Pd(OAc)₂, Amino Acid Ligand, Ar-BPin | cis-1,2-disubstituted cyclopropanes | nih.gov |
| Intramolecular C-H Arylation | N-Aryl cyclopropyl amides | Pd-catalyst, Ligand, Base | Dihydroquinolones | |
| Intramolecular Cycloaddition | Ene-vinylidenecyclopropanes | [Rh(COD)Cl]₂, CO | Fused 6,5-ring spiro-cyclopropanes | |
| Intramolecular Annulation | Homoallylic tosylates with radical precursor | Photocatalyst, light | 1,1-disubstituted cyclopropanes |
Stereochemical Control and Stereoselective Synthesis
Diastereoselective Cyclopropanation Approaches
Diastereoselective cyclopropanation aims to control the relative configuration of substituents on the newly formed cyclopropane (B1198618) ring. In the context of synthesizing (1-Chloropentyl)cyclopropane, this could involve the cyclopropanation of an alkene precursor, such as 1-chlorohept-1-ene, where the relative orientation of the pentyl group and the chloro substituent to other groups on the ring is defined.
One of the most powerful methods for achieving diastereoselectivity is substrate-directed cyclopropanation, particularly with allylic alcohols. The hydroxyl group can coordinate to the metal center of a Simmons-Smith or related reagent, directing the carbene delivery to the syn-face of the double bond. unl.ptmarquette.edu For a precursor to this compound, a chiral allylic alcohol could be employed to set the stereochemistry, which is then later converted to the chloride. The stereochemical outcome is dictated by minimizing steric interactions in the transition state. unl.pt For instance, the cyclopropanation of (Z)-disubstituted chiral allylic alcohols generally yields the syn diastereomer with high selectivity. unl.pt
Furthermore, diastereoselectivity can be achieved by using chiral auxiliaries attached to the alkene substrate. These auxiliaries create a sterically biased environment, forcing the cyclopropanating agent to attack from the less hindered face. chemrxiv.org For example, the addition of dichlorocarbene (B158193) to α,β-unsaturated amides derived from a chiral camphorpyrazolidinone has been shown to proceed with high diastereoselectivity. chemrxiv.orgresearchgate.net The steric bulk of the auxiliary effectively shields one face of the double bond, leading to the preferential formation of one diastereomer. chemrxiv.org A similar strategy could be envisioned for a precursor to this compound.
The table below illustrates the results of a diastereoselective cyclopropanation of α,β-unsaturated amides, demonstrating how substituents on the alkene influence the reaction's success and selectivity.
| Entry | R1 | R2 | R3 | Yield (%) | Diastereomeric Ratio |
| 1 | H | H | H | 68 | 57:43 |
| 2 | H | Ph | H | 62 | >99.5 |
| 3 | H | n-Pr | H | 73 | >99.5 |
| 4 | H | Me | H | 61 | >99.5 |
| 5 | CH3 | CH3 | H | 61 | >99.5 |
Table 1: Diastereoselective dichlorocyclopropanation of α,β-unsaturated amides using a camphorpyrazolidinone chiral auxiliary. Data sourced from a study on diastereoselective synthesis of chlorocyclopropanes. chemrxiv.org
Enantioselective Synthesis of Chiral Chlorocyclopropanes
Achieving enantioselectivity in the synthesis of this compound involves methods that can differentiate between two enantiotopic faces of a prochiral alkene or a prochiral carbene, leading to an excess of one enantiomer.
Chiral auxiliaries are recoverable chiral molecules temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com In the synthesis of chiral chlorocyclopropanes, an achiral alkene can be derivatized with a chiral auxiliary. The auxiliary then directs the cyclopropanation to one of the two faces of the double bond, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product. L-menthyl acrylate, for example, has been used as a chiral auxiliary in asymmetric cyclopropanation. thieme-connect.com Camphor-derived auxiliaries have also proven effective in the diastereoselective synthesis of gem-dichlorocyclopropanes, which are precursors to other chlorocyclopropanes. chemrxiv.orgresearchgate.net
The use of chiral transition-metal catalysts for carbene transfer reactions is a cornerstone of asymmetric cyclopropane synthesis. nih.gov Chiral rhodium, copper, cobalt, and iron complexes are widely used to catalyze the decomposition of diazo compounds and the subsequent enantioselective addition of the resulting carbene to an alkene. nih.govrsc.orgnih.govdigitellinc.com
For instance, cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have been successfully used for the asymmetric radical cyclopropanation of alkenes with diazo compounds, yielding chiral cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov Similarly, chiral iron porphyrin catalysts have achieved high yields, diastereoselectivities, and enantioselectivities in the cyclopropanation of various alkenes. rsc.org The synthesis of this compound could be approached by the asymmetric cyclopropanation of an appropriate alkene using a chiral catalyst to deliver a chlorocarbene or a related synthon. Alternatively, a non-chlorinated cyclopropane could be synthesized enantioselectively, followed by a stereospecific chlorination step.
The table below presents data from a cobalt-catalyzed asymmetric cyclopropanation, highlighting the high levels of enantioselectivity achievable with this method.
| Alkene Substrate | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Styrene | 95 | >20:1 | 98 |
| 4-Methylstyrene | 91 | >20:1 | 98 |
| 4-Bromostyrene | 99 | >20:1 | 97 |
| 2-Vinylnaphthalene | 96 | >20:1 | 98 |
Table 2: Enantioselective cyclopropanation of styrenes using a chiral cobalt catalyst. Data demonstrates the effectiveness of asymmetric catalysis in producing chiral cyclopropanes. nih.gov
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. princeton.edu In the context of cyclopropanation, chiral amines or cinchona alkaloids can be used to generate chiral ylides or activate α,β-unsaturated systems towards nucleophilic attack. thieme-connect.comnih.gov
For example, chiral dihydroindole catalysts can activate α,β-unsaturated aldehydes towards cyclopropanation with stabilized ylides, producing enantioenriched cyclopropanes. princeton.edu Another approach involves the reaction of 3-halooxindoles with 3-acylcoumarins, catalyzed by an organocatalyst, to afford spirooxindole-cyclopropanes with high diastereo- and enantioselectivity through a Michael-intramolecular cyclization process. nih.govacs.org These methodologies provide a pathway to chiral cyclopropanes that could be adapted for the synthesis of the target molecule.
Stereochemical Retention and Inversion in Reaction Pathways
Once a specific stereoisomer of this compound is formed, its stereochemical integrity during subsequent reactions is crucial. Nucleophilic substitution at the chlorine-bearing carbon is a primary pathway for further functionalization, and its stereochemical outcome—retention or inversion—is of fundamental importance.
The stereochemistry of nucleophilic substitution reactions is highly dependent on the mechanism. The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile, leading to a single, well-defined stereochemical outcome: inversion of configuration at the chiral center. solubilityofthings.comucsd.edulibretexts.org For this compound, if a nucleophile replaces the chloride via an Sₙ2 pathway, the stereocenter would invert. This predictable outcome is essential for synthesizing compounds with a specific, desired stereochemistry. solubilityofthings.com
In contrast, the Sₙ1 (unimolecular nucleophilic substitution) mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, a process known as racemization. ucsd.edumasterorganicchemistry.com Given the strain and electronic nature of cyclopropane rings, the formation of a carbocation directly on the ring is generally disfavored, suggesting that an Sₙ1 pathway at the chlorocyclopropane (B1620479) carbon is less likely than an Sₙ2 pathway, especially with a good nucleophile.
Vinylic substitutions, which occur at sp²-hybridized carbons, can also proceed with either inversion or retention, depending on the specific mechanism (SₙVσ vs SₙVπ). researchgate.net While not directly applicable to the saturated carbon of this compound, these principles are relevant to its synthesis from vinylic chloride precursors.
The cyclopropanation of an alkene itself is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane. This principle is fundamental to controlling the diastereoselectivity of the cyclopropane ring during its formation. masterorganicchemistry.com
Computational and Theoretical Studies of 1 Chloropentyl Cyclopropane and Halogenated Cyclopropanes
Electronic Structure Analysis and Bonding Characteristics
The electronic structure and bonding in cyclopropanes are unique due to the significant ring strain and the bent nature of the carbon-carbon bonds. researchgate.netwou.edu The introduction of halogen substituents, as in (1-chloropentyl)cyclopropane, further modifies these characteristics. Computational methods like Natural Bond Orbital (NBO) analysis are used to probe the charge distribution, orbital interactions, and bonding nature within these molecules. researchgate.netresearchgate.net
NBO analysis reveals that the charge distribution in the cyclopropane (B1198618) ring is affected by the electronegativity of the substituents. researchgate.net Furthermore, the analysis of orbital interactions can explain the stability of these molecules. For halogenated cyclopropanes, stabilization often arises from intramolecular hyperconjugative interactions and the delocalization of lone pair electrons from the halogen atoms. researchgate.netresearchgate.net
Halogen substituents exhibit a dual electronic nature that plays a critical role in the stability and reactivity of cyclopropanes. They are strongly electron-withdrawing through the sigma bond (inductive effect) due to their high electronegativity. pressbooks.pub However, they also possess lone pairs of electrons that can be donated back to the ring system (resonance or π-donation). pressbooks.pubmasterorganicchemistry.com This π-donating ability can stabilize adjacent positive charges, which is particularly important in the transition states of electrophilic reactions. pressbooks.pubmasterorganicchemistry.com
While fluorine is the most electronegative halogen, its π-donation is less effective than that of chlorine or bromine. The electrostatic strength of the σ-hole, a region of positive electrostatic potential on the halogen atom opposite the covalent bond, generally increases with the polarizability of the halogen (I > Br > Cl > F). beilstein-journals.orgnih.gov This σ-hole can engage in non-covalent interactions known as halogen bonding, further influencing molecular stability and reactivity. beilstein-journals.orgnih.gov NBO analysis confirms that molecules are stabilized by the delocalization of lone pair electrons from the substituted halogen atoms. researchgate.net This electronic stabilization can influence the donor ability of the cyclopropane ring and affect reaction selectivities. rsc.org
The inherent ring strain in cyclopropane, approximately 27 kcal/mol, is a defining feature of its chemistry. masterorganicchemistry.com This strain arises primarily from the deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wou.edumasterorganicchemistry.com Halogen substitution significantly modulates this strain energy.
Theoretical calculations indicate that fluorination dramatically increases the strain energy of the cyclopropane ring. For example, the strain energy of 1,1-difluorocyclopropane is estimated to be around 42 kcal/mol, a significant increase from the parent cyclopropane. researchgate.net The destabilizing effects of chlorine and bromine are noted to be similar to each other but less pronounced than that of fluorine. rsc.org In a surprising finding, DFT studies on perchlorocyclopropane suggested its strain energy could be small or even negative, highlighting the complex interplay of steric and electronic effects in highly substituted systems. researchgate.net
Table 2: Strain Energies of Substituted Cyclopropanes
| Compound | Strain Energy (kcal/mol) | Method/Note | Source |
|---|---|---|---|
| Cyclopropane | 27.6 | From heat of combustion | libretexts.org |
| Cyclopropane | 27.1 | Theoretical heat of hydrogenation | researchgate.net |
| 1,1-Difluorocyclopropane | 42.4 | Theoretical heat of hydrogenation | researchgate.net |
| Methylcyclopropane | 29.8 | N/A | researchgate.net |
This table provides a comparison of strain energies for the parent cyclopropane and some of its substituted derivatives as reported in the literature.
Prediction of Stereochemical Outcomes from Computational Models
One of the most valuable applications of computational chemistry in this field is the prediction and rationalization of stereochemical outcomes in reactions involving chiral or prochiral halogenated cyclopropanes. rsc.orgresearchgate.netic.ac.uk By calculating the energies of the various possible transition states leading to different stereoisomers, researchers can predict which product will be favored. rsc.orgacs.org
For example, in cyclopropanation reactions, DFT calculations can model the approach of the carbene to the alkene and determine the relative energies of the transition states leading to cis or trans products, as well as different enantiomers if a chiral catalyst is used. researchgate.netdiva-portal.org Studies have successfully predicted diastereomeric ratios and enantiomeric excesses that are in good agreement with experimental results. researchgate.net The models can reveal that stereoselectivity often arises from subtle steric and electronic interactions in the transition state. rsc.org
Computational models have also been used to confirm the stereochemistry of reaction products. By calculating NMR parameters, such as coupling constants, for all possible diastereomers and comparing them to experimental data, the correct stereochemical assignment can be made with high confidence. ic.ac.uk For instance, a comparison of calculated and experimental coupling constants for cyclopropane products confirmed the original stereochemical assignments, with deviations of 1 Hz or less. ic.ac.uk This demonstrates the power of integrating computational modeling with experimental analysis to provide a complete picture of the stereochemical course of a reaction. rsc.orguoguelph.ca
Molecular Dynamics Simulations to Explore Conformational Space and Reactivity
Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the time-dependent behavior of molecules, offering insights into their conformational landscapes and reactive pathways. For halogenated cyclopropanes, including structurally related compounds to this compound, MD simulations provide a means to understand the intricate interplay of steric and electronic effects that govern their dynamic properties. These simulations model the atomic motions of a molecule over time by numerically solving Newton's equations of motion, where the forces between atoms are described by a force field.
In the context of this compound and its analogs, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule. The cyclopropane ring itself is a rigid triangular structure. unicamp.br However, the substituents—the chloropentyl group in this case—can rotate around the carbon-carbon single bonds, leading to a variety of conformations. The relative energies of these conformers, and the energy barriers for interconversion between them, define the conformational space of the molecule.
Research on substituted cyclopropanes has shown that the energetic landscape can be complex. For instance, studies on cyclopropane analogues of phenylalanine have utilized quantum mechanical methods to characterize minimum energy conformations, identifying stable structures such as axial and equatorial C7 forms. nih.gov While not strictly MD, these calculations provide the foundational energy information that can be used to parameterize force fields for MD simulations. All-atom MD simulations, which consider every atom in the system, are particularly suited for a detailed and realistic description of molecular systems like halogenated cyclopropanes. diva-portal.org
The reactivity of halogenated cyclopropanes is intrinsically linked to their structure and conformational dynamics. Ring-opening reactions, a common reactive pathway for cyclopropanes due to their inherent ring strain, are significantly influenced by the nature and position of substituents. core.ac.ukresearchgate.netfirsthope.co.in MD simulations can be employed to explore the initial stages of such reactions, for example, by simulating the molecule's behavior at elevated temperatures or in the presence of a reactant. researchgate.net These simulations can reveal how the conformational preferences of the substituted cyclopropane might favor or hinder a particular reaction mechanism. For example, the orientation of the carbon-halogen bond relative to the cyclopropane ring can be crucial in determining the stereochemical outcome of a reaction.
Furthermore, the development of reactive force fields allows for the simulation of chemical bond breaking and formation during an MD simulation. nih.govarxiv.orgpurdue.edu This advanced technique can be applied to study the mechanisms of reactions such as dehydrohalogenation or substitution in halogenated cyclopropanes. By observing the atomic-level details of these processes over time, researchers can gain a deeper understanding of the factors controlling reactivity. For example, simulations could track the trajectory of a nucleophile attacking the carbon atom bearing the halogen, providing insights into the transition state and the subsequent ring-opening or substitution.
| Compound Class | Computational Method | Key Findings on Conformational Space & Reactivity |
| Halogenated Cyclopropanes | Not Specified | Ring-opening reactions are a primary reactive pathway. core.ac.ukresearchgate.net |
| Dihalocyclopropanes | Not Specified | Stereoselectivity of reactions is influenced by electrostatic interactions between the halogen and other parts of the molecule. rsc.org |
| Substituted Cyclopropanes | Quantum Mechanics | Minimum energy conformations (e.g., axial and equatorial forms) can be characterized. nih.gov |
| Fluid Cyclopropane | Molecular Dynamics | Ab initio force fields can be developed to accurately simulate structural and dynamical properties. nih.gov |
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including (1-chloropentyl)cyclopropane. caltech.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the stereochemical relationships between atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the cyclopropane (B1198618) ring are characteristically found in the upfield region of the spectrum, typically between 0 and 0.8 ppm, due to the ring's magnetic anisotropy. docbrown.infooregonstate.eduresearchgate.net The proton attached to the carbon bearing the chlorine atom (the α-proton) would appear further downfield, influenced by the electronegativity of the chlorine. The protons of the pentyl chain would exhibit chemical shifts and splitting patterns consistent with an aliphatic chain. docbrown.info For instance, the terminal methyl group would likely appear as a triplet, while the methylene (B1212753) groups would present as more complex multiplets due to coupling with neighboring protons. docbrown.info Analysis of coupling constants (J-values) between adjacent protons helps to establish the connectivity within the molecule.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the cyclopropane ring are also shielded, appearing at unusually high field, sometimes even at negative chemical shift values relative to tetramethylsilane (B1202638) (TMS). docbrown.info The number of unique signals in the spectrum indicates the number of chemically non-equivalent carbon atoms, which can be influenced by the molecule's symmetry. masterorganicchemistry.com The carbon atom bonded to the chlorine will be significantly deshielded and appear at a lower field. The chemical shifts of the pentyl chain carbons provide further confirmation of the structure. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl (B3062369) CH₂ | 0.2 - 0.8 | -3 - 10 |
| Cyclopropyl CH | 0.2 - 0.8 | 10 - 20 |
| CH-Cl | 3.0 - 4.5 | 50 - 70 |
| Alkyl CH₂ | 0.8 - 1.5 | 20 - 40 |
| Terminal CH₃ | 0.8 - 1.5 | 10 - 20 |
Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and stereochemistry of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons, which helps to piece together the fragments of the molecule identified in the 1D spectra. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive C-H bond correlations. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). sdsu.eduemerypharma.com HMBC is crucial for connecting the different spin systems identified by COSY, for example, linking the cyclopropyl protons to the carbons of the pentyl chain. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is particularly important for determining stereochemistry. For this compound, which has a chiral center at the carbon bearing the chlorine, NOESY or ROESY could be used to determine the relative stereochemistry between the α-proton and the protons on the cyclopropane ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₁₅Cl), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov
The mass spectrum also shows a characteristic fragmentation pattern that can provide structural information. msu.edu Common fragmentation pathways for alkyl halides include the loss of the halogen atom or a hydrogen halide molecule. In the case of this compound, the molecular ion peak [M]⁺ would be observed, along with a significant [M+2]⁺ peak due to the natural abundance of the ³⁷Cl isotope. docbrown.info Fragmentation might involve cleavage of the carbon-chlorine bond, loss of the pentyl chain, or opening of the cyclopropane ring. msu.edulibretexts.org Analysis of these fragment ions helps to confirm the presence of the key structural motifs. libretexts.org
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
|---|---|---|---|
| [C₈H₁₅Cl]⁺ | 146 | 148 | Molecular Ion |
| [C₈H₁₅]⁺ | 111 | - | Loss of Cl radical |
| [C₅H₁₁]⁺ | 71 | - | Pentyl cation |
| [C₃H₅]⁺ | 41 | - | Cyclopropyl cation |
Note: The relative intensities of these peaks will depend on the ionization energy and the stability of the resulting ions.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Structure
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. uol.deuhu-ciqso.es If a suitable single crystal of this compound can be grown, SCXRD can provide an unambiguous assignment of the relative and absolute configuration of the chiral center. researchgate.net This technique is particularly valuable for complex molecules where NMR data may be ambiguous. researchgate.net The resulting crystal structure would also reveal how the molecules pack in the solid state. ncl.ac.uk
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the primary method for separating and quantifying these enantiomers. sigmaaldrich.comrotachrom.comgcms.czhumanjournals.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comhumanjournals.com By analyzing the resulting chromatogram, the enantiomeric excess (ee) or enantiomeric ratio of a sample can be determined, which is a critical measure of its purity. gcms.cz
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. horiba.comnih.govrenishaw.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H bonds in both the cyclopropyl and pentyl groups. The C-H stretching vibrations for the cyclopropane ring typically appear at a higher frequency (around 3080-3040 cm⁻¹) than those for the alkyl chain (around 2880-3080 cm⁻¹). docbrown.infodocbrown.info A key absorption would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, between 580 and 780 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy is also sensitive to molecular vibrations. libretexts.org For this compound, the symmetric breathing mode of the cyclopropane ring would likely give a strong and characteristic Raman signal. Raman spectroscopy is often particularly good for observing non-polar bonds, making it a useful tool for analyzing the hydrocarbon backbone of the molecule. horiba.com
Table 3: Key Spectroscopic Data for Compound Identification
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| 1-chloropropane |
| Acetone |
| 2-hexanone |
| Propene |
| Carbon dioxide |
| Propane |
| Benzyl barium |
| Thymidine |
| Quinine |
| Polystyrene |
| Diamond |
| p-coumaryl alcohol |
| Coniferyl alcohol |
| Sinapyl alcohol |
| Ibuprofen |
| Aspartame |
| 2,2,3,3-tetramethylbutane |
| 1-propanol |
| Dimethyl 1-methyl- cyclopropane-trans-1, 2-dicarboxylate |
| Fluorocyclopropanes |
| Ethylene |
| Ethane |
| Cyclobutane |
| Cyclopentane |
| Naphthalene |
| Neopentyl |
| Pyridine |
| Furan |
| Acridine |
| Adamantane |
| Anthracene |
| Chloropentyl acetate |
Synthetic Utility of 1 Chloropentyl Cyclopropane As a Building Block
Precursor in the Synthesis of Complex Molecular Architectures
No studies have been found that explicitly describe the use of (1-Chloropentyl)cyclopropane as a starting material or intermediate in the synthesis of complex molecular architectures. While related compounds like aryl cyclopropyl (B3062369) ketones are used in photocatalytic [3+2] cycloadditions to create substituted cyclopentanes, these methods have not been documented for aliphatic cyclopropyl ketones, let alone the chlorinated derivative . nih.gov Research on the synthesis of complex structures like [n]staffanes involves precursors such as 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), but not this compound. orgsyn.org
Application in the Construction of Natural Product Analogues
There is no available literature that connects this compound to the synthesis of natural product analogues. General methods for creating cyclopropane-containing natural products are abundant, but this specific chloroalkane is not mentioned as a key building block. organic-chemistry.org
Diversification of Functional Groups via Chlorine Reactivity
The reactivity of the secondary chloride in this compound can be inferred from general principles of organic chemistry. The chlorine atom could theoretically be displaced by various nucleophiles (e.g., amines, azides, thiols) in S_N2 reactions or be eliminated to form an alkene. However, no specific examples, reaction conditions, or yield data for such transformations involving this compound have been published. Grignard reagents, which are potent nucleophiles, are generally not effective for S_N2 reactions with simple alkyl halides, making this a less probable route for diversification. masterorganicchemistry.commasterorganicchemistry.com
Contribution to Novel Reaction Methodologies Development
This compound has not been identified as a substrate or reagent in the development of new synthetic methods. Method development often focuses on more broadly applicable or reactive substrates. For instance, new nickel-catalyzed cross-coupling reactions have been developed for cyclopropyl ketones to react with alkyl chlorides, but this involves the ring-opening of a ketone precursor, not reactions of a pre-formed chloro-alkyl cyclopropane (B1198618). rsc.org Similarly, palladium-catalyzed cross-coupling reactions have been optimized using cyclopropylmagnesium bromide with aryl halides, which is a method to form a C-C bond to the cyclopropane ring, not to utilize the reactivity of a pre-existing chloropentyl sidechain. organic-chemistry.org
Compound Information
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of (1-Chloropentyl)cyclopropane and its derivatives is an area ripe for the application of green chemistry principles. Traditional methods for the formation of cyclopropane (B1198618) rings and the introduction of chloroalkyl chains often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Future research should prioritize the development of more sustainable and environmentally friendly synthetic strategies.
One promising approach is the adaptation of catalytic cyclopropanation reactions. For instance, the use of transition-metal catalysts, such as those based on rhodium or copper, with diazo compounds could be explored. However, to enhance the green credentials of this method, the in situ generation of the diazo species or the use of safer surrogates would be highly desirable. Furthermore, the development of catalytic systems that can operate in greener solvents, such as water, ionic liquids, or supercritical fluids, would significantly reduce the environmental impact.
Another avenue for sustainable synthesis lies in the modification of the Simmons-Smith reaction. masterorganicchemistry.comnih.govnrochemistry.comucalgary.ca While a classic and reliable method, it traditionally uses a stoichiometric amount of a zinc-copper couple. Future investigations could focus on developing a catalytic version of this reaction, perhaps through the use of other metals or by employing electrochemical methods to regenerate the active reagent.
The principles of atom economy can also be applied to the synthesis of the chloropentyl side chain. Instead of traditional chlorination reactions that can lead to multiple products and the use of hazardous reagents, catalytic methods for the regioselective hydrochlorination of an appropriate unsaturated precursor could be investigated. masterorganicchemistry.comorganic-chemistry.orglibretexts.org
| Synthetic Strategy | Key Innovation | Potential Environmental Benefit | Illustrative Precursors |
| Catalytic Cyclopropanation | Use of earth-abundant metal catalysts (e.g., iron, copper) and safer carbene precursors. | Reduced metal toxicity and avoidance of hazardous diazo compounds. | 1-Heptene, Chloro(diazo)methane surrogate |
| Catalytic Simmons-Smith | Development of a catalytic cycle using a reusable metal or electrochemical regeneration. | Reduced zinc waste and improved atom economy. | 1-Heptene, Dichloromethane |
| Biocatalytic Synthesis | Engineered enzymes for stereoselective cyclopropanation. | High selectivity under mild, aqueous conditions. | Unsaturated fatty acid derivatives |
| Flow Chemistry Synthesis | Continuous production with minimized solvent and reagent usage. | Improved safety, scalability, and reduced waste. | 1-Heptene, Dichloromethane |
Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations
The presence of a stereocenter at the point of attachment of the chloropentyl group to the cyclopropane ring, as well as the potential for stereoisomerism within the cyclopropane ring itself, makes the development of enantioselective and regioselective transformations a critical area of future research.
Enantioselective synthesis of this compound is a key objective. This could be achieved through asymmetric cyclopropanation of a suitable alkene precursor using chiral catalysts. researchgate.net Research in this area should focus on the design and synthesis of novel chiral ligands for transition metals like rhodium, copper, and palladium, which are known to be effective in carbene transfer reactions. The goal would be to achieve high enantiomeric excess (ee) and diastereoselectivity.
Regioselective transformations of the this compound molecule are also of significant interest. For example, catalytic methods for the selective functionalization of one of the C-H bonds on the cyclopropane ring or the chloropentyl chain would open up avenues for the synthesis of a diverse range of derivatives. This could involve directed C-H activation using a coordinating group or the use of shape-selective catalysts like zeolites.
| Transformation Type | Catalyst System | Target Selectivity | Potential Product Class |
| Asymmetric Cyclopropanation | Chiral Rh(II) or Cu(I) complexes with novel ligands. | >95% ee | Enantiopure this compound |
| Regioselective C-H Functionalization | Palladium catalysts with directing groups. | Selective functionalization of the cyclopropyl (B3062369) C-H bond. | Functionalized cyclopropane derivatives |
| Regioselective Ring Opening | Lewis acid or transition metal catalysts. | Selective cleavage of a specific C-C bond in the cyclopropane ring. | Acyclic chloroalkenes |
| Enantioselective Halogenation | Chiral phase-transfer catalysts. | Desymmetrization of a prochiral precursor. | Chiral chlorinated cyclopropanes |
Investigation of Unconventional Reactivity Modes for the Chlorinated Cyclopropane Ring
The combination of the strained cyclopropane ring and the electron-withdrawing chloroalkyl group in this compound suggests the potential for unique and unconventional reactivity. Future research should aim to uncover and exploit these novel reaction pathways.
One area of interest is the study of the ring-opening reactions of this molecule. The presence of the chloroalkyl group could influence the regioselectivity and stereoselectivity of ring-opening under thermal, photochemical, or catalytic conditions. For instance, the interaction of a Lewis acid with the chlorine atom could facilitate heterolytic cleavage of a cyclopropane bond, leading to the formation of a carbocationic intermediate that could be trapped by various nucleophiles.
The behavior of this compound under radical conditions is another unexplored avenue. The strained C-C bonds of the cyclopropane ring can be susceptible to homolytic cleavage, and the presence of the C-Cl bond provides a handle for initiating radical reactions. Investigating radical-mediated additions, rearrangements, and polymerizations involving this molecule could lead to the discovery of new synthetic methodologies.
Furthermore, the reactivity of this compound as a donor-acceptor cyclopropane could be explored if a suitable electron-donating or withdrawing group is introduced into the molecule. mdpi.com This would open up possibilities for cycloaddition reactions and other transformations mediated by the "push-pull" electronic nature of the cyclopropane ring.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry offers a powerful tool for accelerating research and gaining a deeper understanding of the chemical behavior of this compound. nih.govacs.orgacs.org Future work should leverage advanced computational modeling to predict reaction outcomes, elucidate reaction mechanisms, and design novel catalysts.
Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic routes to this compound. mdpi.com This can help in identifying the most promising reaction conditions and catalysts for achieving high yields and selectivities, thereby reducing the amount of experimental trial and error.
Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound. For example, the mechanism of its ring-opening reactions, its behavior in catalytic cycles, and the factors controlling its stereoselectivity can be investigated at the molecular level. This fundamental understanding is crucial for the rational design of new and improved chemical transformations.
| Computational Method | Research Application | Predicted Outcome/Insight | Example System |
| Density Functional Theory (DFT) | Catalyst screening for enantioselective cyclopropanation. | Prediction of enantiomeric excess and identification of key catalyst-substrate interactions. | Rh(II)-catalyzed reaction of 1-heptene with a chlorocarbene source. |
| Molecular Dynamics (MD) | Simulation of solvent effects on reaction rates and selectivity. | Understanding the role of the solvent in stabilizing transition states. | Simmons-Smith cyclopropanation in different solvent environments. |
| Ab initio calculations | Elucidation of the electronic structure and bonding in the cyclopropane ring. | Rationalization of unconventional reactivity. | Analysis of the bond dissociation energies in this compound. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions for biocatalytic synthesis. | Designing mutations to improve enzyme efficiency and selectivity. | Docking of a precursor in the active site of an engineered P450 enzyme. |
Integration of this compound into Cascade and Domino Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. wikipedia.org The unique structural and electronic properties of this compound make it an attractive building block for the design of novel cascade and domino sequences.
Future research could focus on designing reactions where the ring-opening of the cyclopropane is the initiating step of a cascade. For example, a Lewis acid-catalyzed ring-opening could generate a carbocation that then participates in a series of intramolecular cyclizations to build up a polycyclic scaffold.
Alternatively, the chloropentyl group could be used as a reactive handle to initiate a cascade. For instance, a nucleophilic substitution at the chlorine atom could be followed by a rearrangement involving the cyclopropane ring. The development of such reactions would not only be of fundamental interest but could also provide efficient routes to complex target molecules. acs.orgresearchgate.netnih.govorganic-chemistry.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
